5-amino-2,2-dimethyl-2H-pyran-3(6H)-one

Description

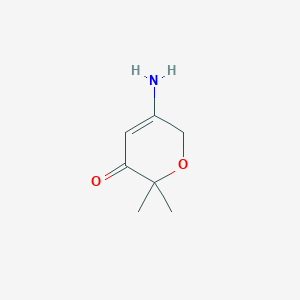

Structure

2D Structure

3D Structure

Properties

CAS No. |

372120-56-4 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-amino-6,6-dimethyl-2H-pyran-5-one |

InChI |

InChI=1S/C7H11NO2/c1-7(2)6(9)3-5(8)4-10-7/h3H,4,8H2,1-2H3 |

InChI Key |

NDNONHJANFHZKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C=C(CO1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2,2 Dimethyl 2h Pyran 3 6h One and Its Analogues

De Novo Synthesis Strategies for the 2H-pyran-3(6H)-one Ring System

De novo synthesis provides a versatile approach to the 2H-pyran-3(6H)-one core, enabling the construction of the ring from acyclic precursors. This allows for significant structural diversity in the final products.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials. researchgate.net These reactions are characterized by their atom economy, step efficiency, and ability to generate molecular complexity in a single step. researchgate.netnih.gov

The Mannich reaction is a classic three-component reaction involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton, typically a ketone or another carbonyl compound. wikipedia.orglibretexts.org The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the enol form of the carbonyl compound to yield a β-amino-carbonyl compound known as a Mannich base. libretexts.org

While direct synthesis of the target pyranone via a standard Mannich reaction is not commonly reported, variations of this reaction are employed in heterocyclic synthesis. For instance, catalytic three-component Mannich reactions of tetrahydro-4-pyranone with various aromatic aldehydes and anilines have been shown to produce β-amino ketone derivatives efficiently. researchgate.net These reactions can achieve high yields and diastereoselectivity, often favoring the anti diastereomer. researchgate.net The principles of the Mannich reaction are foundational to many cyclocondensation strategies used to build heterocyclic rings. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Tetrahydro-4-pyranone, Aromatic Aldehydes, Anilines | PDAG-Co (2 mol%) | anti-β-Amino Ketones | High | researchgate.net |

| Aldehydes, Ketones, Carbamates | Transition Metal Salts | N-Protected β-Aryl-β-Amino Ketones | Not specified | organic-chemistry.org |

| Aldehydes, Non-enolizable Aldehyde, Amine | Not specified | Aminomethylated Products | Not specified | organic-chemistry.org |

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, including pyran derivatives. These reactions often proceed through a sequence of condensation, addition, and cyclization steps. A common strategy involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like a 1,3-dicarbonyl compound), and an amine or ammonia (B1221849) source.

For example, the one-pot synthesis of various pyran-annulated heterocycles has been achieved through the tandem Knoevenagel condensation followed by cyclocondensation of aldehydes, malononitrile (B47326), and a C-H activated acidic compound. sci-hub.se This approach has been successfully used to create a diverse library of functionalized 2-amino-3-cyano-4H-pyrans and related fused systems. sci-hub.se Similarly, pyrano[2,3-d]pyrimidine diones can be synthesized from the reaction of barbituric acid, malononitrile, and various aromatic aldehydes. nih.gov

The mechanism often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.gov This is followed by a Michael addition of a second nucleophile (e.g., the enol of a diketone or a C-H acidic compound) to the newly formed α,β-unsaturated system. The final step is an intramolecular cyclization with subsequent dehydration or rearrangement to afford the stable heterocyclic ring. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield | Reference |

| Aldehydes | Malononitrile | C-H Activated Acidic Compounds | Urea (B33335), aq. EtOH, RT | 2-Amino-3-cyano-4H-pyrans | Excellent | sci-hub.se |

| Aromatic Aldehydes | Malononitrile | Barbituric Acid | SBA-Pr-SO3H, Solvent-free | Pyrano[2,3-d]pyrimidine diones | High | nih.gov |

| Aldehydes | Dimedone | CH acids | Not specified | 2-Amino-3-cyano-4H-pyrans | Not specified | nih.gov |

Malononitrile is a highly versatile reagent in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and functionalized pyrans. ontosight.ainih.gov Its utility stems from the high acidity of its methylene protons and the ability of the nitrile groups to participate in cyclization reactions.

Three-component reactions involving an aldehyde, malononitrile, and a suitable C-H acidic compound are widely used for the synthesis of 2-amino-4H-pyran derivatives. sci-hub.senih.gov For instance, the reaction of aldehydes, malononitrile, and dimedone yields 2-amino-3-cyano-4H-pyran derivatives. nih.gov The reaction typically proceeds via an initial Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate and subsequent intramolecular cyclization. nih.gov

Furthermore, the malononitrile dimer, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, is a valuable precursor for synthesizing a variety of heterocyclic compounds through reactions like cycloaddition and cyclocondensation. nih.govresearchgate.net These reactions highlight the flexibility and high reactivity of malononitrile and its derivatives as building blocks in the diversity-oriented synthesis of complex molecules. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield | Reference |

| 3-Amino-1,2,4-triazole | Malononitrile | Aromatic Aldehydes | NaOH (20 mol%), EtOH, reflux | 5-Amino-7-aryl-7,8-dihydro- nih.govacs.orgnih.govtriazolo[4,3-a]-pyrimidine-6-carbonitriles | Good | nih.gov |

| Chalcones | Malononitrile | Quinine (B1679958)–Al(OiPr)3 complex | Not specified | Chiral 4H-pyran derivative | High | rsc.org |

| 5-Pyrazolones | Malononitrile | 4-Piperidinones | Chemical or electrochemical | 6-Amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans | Good | researchgate.net |

Cycloaddition Reactions in Pyranone Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with high stereocontrol. These reactions can be employed to form the core pyranone structure or to further functionalize existing pyranone systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, are particularly useful for synthesizing heterocyclic compounds like dihydropyrans. rsc.org

For instance, 2H-pyran-2-ones can act as dienes in Diels-Alder reactions with various dienophiles. nih.gov The reaction of 3-acylamino-2H-pyran-2-ones with acetylenedicarboxylates leads to the formation of substituted 3-aminophthalates after a retro-Diels-Alder extrusion of carbon dioxide. nih.gov

Conversely, 2H-pyran-3(6H)-ones themselves can act as dienophiles. The cycloaddition of dienes like 2,3-dimethylbutadiene to optically active 2-alkoxy-2H-pyran-3(6H)-ones has been studied. nih.govacs.orgacs.org These reactions can be promoted by Lewis acids to achieve high yields and diastereoselectivities, typically with the diene approaching from the less sterically hindered face of the pyranone. nih.govacs.org

| Diene/Dienophile 1 | Diene/Dienophile 2 | Conditions | Product | Yield | Diastereoselectivity | Reference |

| 2-Alkoxy-2H-pyran-3(6H)-ones | 2,3-Dimethylbutadiene | Thermal | Cycloadduct | ~50% | >80% | acs.org |

| 2-Alkoxy-2H-pyran-3(6H)-ones | 2,3-Dimethylbutadiene | Lewis Acid Promoted | Cycloadduct | ~80% | >94% | acs.org |

| 3-Acylamino-2H-pyran-2-ones | Dialkyl Acetylenedicarboxylates | Xylene, heat | Substituted 3-Aminophthalates | Not specified | Not applicable | nih.gov |

| Functionalized α,β-unsaturated carbonyls | N-vinyl-2-oxazolidinone | Not specified | 3,4-dihydro-2H-pyrans | 37-65% | Regio- and diastereoselective | rsc.org |

Ring-Closing Reactions for Pyranone Formation

The formation of the pyranone ring is a critical step in the synthesis of these compounds. Various modern synthetic approaches are utilized to construct pyranone molecules, often focusing on efficiency and stereoselectivity. nih.gov

One prominent method is Ring-Closing Metathesis (RCM) , which has been extensively used for the construction of lactone rings found in natural pyranones. nih.gov For instance, the synthesis of dodoneine, a natural pyranone, involved the acrylation of a homoallylic alcohol to form an acrylate, which then underwent RCM using a Grubbs first-generation catalyst to provide the pyranone structure. nih.gov

Another key strategy is intramolecular cyclization . This can include various specific reactions:

Iodolactonization : This electrophile-induced cyclization has been applied in the synthesis of pyranone-containing natural products. nih.govnih.gov For example, a diastereoselective iodolactonization with iodine (I₂) can be used to form a cyclic iodocarbonate, which is a precursor to the pyranone ring. nih.gov

Palladium-catalyzed lactonization : In a two-step process, Pd-catalyzed coupling of alkynylzinc and haloacrylic acid, followed by ZnBr₂-catalyzed lactonization, can yield 6-alkyl-2H-pyran-2-ones. nih.gov

Gold-catalyzed cyclization : Gold(I) catalysts can effectively promote the intramolecular cyclization of tert-butyl ynoates, a key step in the total synthesis of compounds like (+)-violapyrone C. nih.gov

These ring-closing strategies are fundamental to building the core heterocyclic scaffold of the target molecule and its analogues.

Targeted Synthesis of the 5-amino Moiety

The introduction of an amino group at the C-5 position of a heterocyclic ring is a common objective in medicinal and organic chemistry. While specific literature on the direct synthesis of the 5-amino moiety on the 2,2-dimethyl-2H-pyran-3(6H)-one scaffold is limited, analogous strategies from related heterocyclic systems, such as pyrazoles and other pyrans, provide valuable insights.

A versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization via the attack of the second nitrogen atom on the nitrile carbon to produce the 5-aminopyrazole. beilstein-journals.orgnih.gov This highlights a general principle where a nitrile group serves as a precursor to the amino group during the ring-forming cyclization step.

Similarly, multicomponent reactions are frequently employed to generate densely functionalized aminopyrans. A one-pot synthesis for 2-amino-3-cyano-4H-pyrans involves the tandem Knoevenagel cyclocondensation of aldehydes, malononitrile, and a C-H activated acidic compound. sci-hub.se In this approach, the malononitrile provides both the cyano group and the C-2 amino group of the final pyran structure. These methods suggest that a synthetic route towards 5-amino-2,2-dimethyl-2H-pyran-3(6H)-one would likely involve a precursor containing a strategically placed nitrile group that participates in a cyclization or post-cyclization transformation to yield the desired 5-amino functionality.

Introduction of 2,2-dimethyl Substitution in Pyranone Scaffolds

The 2,2-dimethyl substitution pattern on the pyran ring imparts specific steric and electronic properties to the molecule. The synthesis of 2,2-disubstituted-2H-pyrans is achievable through specific pericyclic reactions. Unlike simple 2H-pyrans that can exist in equilibrium with their linear 1-oxatriene form, the 2,2-disubstituted derivatives are stable monocyclic compounds. lookchem.com

A key synthetic route involves a thermally driven, all-pericyclic cascade reaction starting from propargyl vinyl ethers (PVEs). acs.org This process allows for the creation of 2,2-dimethyl-2H-pyran derivatives that can be further functionalized. These 2,2-dimethyl-2H-pyrans have been demonstrated to be effective electron-rich dienes in sequential Diels-Alder/retro-Diels-Alder (DA/rDA) domino reactions, which are used to generate polysubstituted aromatic platforms. lookchem.comacs.org This reactivity underscores their utility as stable intermediates for constructing more complex molecules. The synthesis of 2,2,6-trisubstituted 5-methylidenetetrahydropyran-4-ones has also been reported, further demonstrating the accessibility of the 2,2-disubstituted pyranone core. mdpi.com

Green Chemistry Approaches in Pyranone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyranones to reduce environmental impact. researchgate.netjmaterenvironsci.com These approaches focus on using environmentally benign solvents, reducing reaction times, and improving energy efficiency.

Water is an attractive solvent for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. jmaterenvironsci.comnanobioletters.com The synthesis of pyran derivatives has been successfully achieved in aqueous media, often through multicomponent reactions (MCRs). nih.gov For example, a photocatalytic method was developed to synthesize pyranones from furfural (B47365) alcohols in an aqueous solution using a photocatalyst under visible light and an O₂ atmosphere, achieving yields as high as 86%. rsc.org MCRs in water, sometimes with a co-solvent like ethanol (B145695), have been used to produce various pyran-annulated systems and 4H-pyran derivatives with excellent yields. sci-hub.senih.gov The insolubility of the final products in water can simplify their isolation through simple filtration. nanobioletters.com

Table 1: Examples of Pyranone Synthesis in Aqueous Media

| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |

|---|---|---|---|---|

| Furfural alcohols | tris-Ir(ppy)₃, Visible light, O₂ | Aqueous phase | Up to 86% | rsc.org |

| Aldehydes, Malononitrile, C-H activated acid | Urea | Aqueous ethanol | Excellent yields | sci-hub.se |

| Benzaldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine (B178648) hydrate (B1144303) | Nanocatalyst | Aqueous media | 94% | nih.gov |

Ionic liquids (ILs) have gained attention as green solvents and catalysts because of their low vapor pressure, thermal stability, and recyclability. researchgate.netauctoresonline.org They can act as efficient promoters for the synthesis of pyran-annulated heterocyclic systems. For instance, 1,1,3,3-N,N,N′,N′-Tetramethylguanidinium trifluoroacetate, an ionic liquid, effectively promotes the one-pot, three-component condensation of aldehydes, alkyl nitriles, and α-hydroxy or α-amino activated C–H acids to afford pyran systems. researchgate.net The ionic liquid can often be recycled and reused without a significant loss of efficiency. researchgate.net Acidic ionic liquids have also been used to catalyze reactions for synthesizing pyrano[3,2-c]quinoline-2,5-dione derivatives. researchgate.net

Table 2: Ionic Liquids in Pyran Synthesis

| Ionic Liquid | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| 1,1,3,3-N,N,N′,N′-Tetramethylguanidinium trifluoroacetate | Three-component condensation | Recyclable, efficient promotion | researchgate.net |

| [Bmim]HSO₄ (acidic IL) | Model reaction for pyrano[3,2-c]quinoline-2,5-diones | Catalyzes reaction efficiently | researchgate.net |

Ultrasonic irradiation has emerged as a practical and environmentally sustainable alternative to conventional heating methods in organic synthesis. nanobioletters.comresearchgate.net The technique utilizes acoustic cavitation—the formation, growth, and collapse of bubbles—to create localized high-pressure and high-temperature zones, which accelerates chemical reactions. researchgate.net This method offers significant advantages, including drastically reduced reaction times (often from hours to minutes), improved yields, and milder reaction conditions. nanobioletters.comnih.gov The synthesis of various pyran derivatives, including pyrano[3,2-b]pyran and 2-amino-4H-pyran scaffolds, has been successfully achieved using ultrasound assistance, often in green solvents like water. nanobioletters.comresearchgate.net The synergy between a nanocatalyst and ultrasound can further enhance the objectives of sustainable chemistry. researchgate.net

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Pyran Synthesis

| Product Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H–pyran-3 carboxylate | Conventional Heating | Longer | Poor | nanobioletters.com |

| Ultrasound Irradiation | 2 min | Excellent | nanobioletters.com | |

| Pyrano[3,2-b]pyran derivatives | Conventional Methods | Longer | Lower | researchgate.net |

| Ultrasound with Nanocatalyst | Shorter | High | researchgate.net |

Catalyst Development in Pyranone Synthesis

The advancement of synthetic methodologies for pyranones is intrinsically linked to the development of novel and efficient catalysts. Catalysis plays a pivotal role in enhancing reaction rates, improving yields, and controlling selectivity, often under milder and more environmentally benign conditions. Research has explored a wide array of catalytic systems, including organocatalysts, Lewis acids, and heterogeneous catalysts, to facilitate the construction of the pyranone core and its analogues.

Organocatalysis in Pyranone Ring Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in pyranone synthesis. mdpi.com These catalysts are often inexpensive, readily available, and environmentally friendly.

One prominent approach involves the use of basic organocatalysts for multicomponent reactions (MCRs) to produce highly substituted pyran derivatives. For instance, urea has been identified as a low-cost and effective organocatalyst for the one-pot synthesis of various 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. sci-hub.se This reaction proceeds through a tandem Knoevenagel-cyclocondensation mechanism involving aldehydes, malononitrile, and C-H activated acidic compounds in an aqueous ethanol medium at room temperature. sci-hub.se The efficiency of urea as a catalyst in this transformation is highlighted by comparative studies, which show significantly higher yields compared to uncatalyzed reactions or reactions with other bases. sci-hub.se

Similarly, secondary amines like morpholine (B109124) have been employed to catalyze the hydration and cyclization of skipped diynones, yielding γ-pyrones in moderate to excellent yields. researchgate.net L-proline, a versatile amino acid catalyst, has also been successfully used in the multicomponent synthesis of various polysubstituted 4H-pyrans, demonstrating the broad applicability of amine-based organocatalysts. mdpi.com In some cases, simple bases such as piperidine (B6355638) or 2-aminoethanol are sufficient to catalyze the condensation reactions leading to 2-amino-4H-pyran derivatives. nih.gov

Furthermore, bifunctional catalysts that combine hydrogen bonding and a Brønsted base, as well as thiourea (B124793) catalysts derived from natural alkaloids like quinine and quinidine, have been developed for asymmetric synthesis, providing enantioenriched flavanones and related benzopyranone structures. nih.govacs.org

| Catalyst | Reactants | Product Type | Key Findings | Reference |

| Urea | Aldehydes, Malononitrile, C-H activated acids | 2-Amino-3-cyano-4H-pyrans | Highly efficient, environmentally benign, excellent yields at room temperature. | sci-hub.se |

| Morpholine | Skipped diynones | γ-Pyrones | Catalyzes hydration/cyclization in aqueous acetonitrile (B52724) with yields up to 92%. | researchgate.net |

| L-Proline | Benzaldehyde, Malononitrile, Active methylenes | Polysubstituted 4H-pyrans | Effective in multicomponent reactions to afford chiral pyrans. | mdpi.com |

| Thiourea derivatives | Alkylidene β-ketoesters | Enantioenriched flavanones | Enables stereodivergent synthesis with excellent yield and enantiomeric excess. | nih.govacs.org |

Lewis Acid-Mediated Pyranone Synthesis

Lewis acids are another cornerstone in the catalytic synthesis of pyranone frameworks, particularly for reactions requiring the activation of carbonyl groups or alkenes. A notable application is the Lewis acid-mediated Prins reaction, which can be used to construct tetrahydropyran-4-one rings with high stereoselectivity. nih.govacs.orgnorthwestern.edu This strategy has been instrumental in the synthesis of complex natural products containing the pyranone motif. acs.orgnih.gov For example, scandium triflate has been successfully employed as a catalyst in a challenging macrocyclization step to form a 14-membered tricyclic system containing a pyranone ring. nih.gov

Sustainable and Heterogeneous Catalysis

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable and recyclable catalytic systems. Heterogeneous catalysts, such as those based on transition metal oxide nanomaterials, are gaining attention for pyran derivative synthesis. bohrium.com These catalysts offer several advantages, including high thermal stability, tunable properties, and ease of separation and reuse, making them economically and environmentally attractive. bohrium.com The development also extends to hybrid catalysts, which include nanocatalysts and ionic liquids, further broadening the scope of catalytic tools for synthesizing pyran-based scaffolds like 5H-pyrano[2,3-d]pyrimidines. semanticscholar.org

Asymmetric Catalysis

The synthesis of enantioenriched pyranones is crucial for accessing optically active natural products and pharmaceutical agents. nih.gov Asymmetric catalysis provides a direct route to these chiral molecules. Chiral multifunctional organocatalysts have been developed for the asymmetric construction of complex structures like spiro[4H-pyran-oxindoles] with excellent yields and high enantioselectivities. mtroyal.ca Another example is the use of catalytic (-)-MIB (a derivative of (1R,2S)-(-)-ephedrine) in conjunction with N-bromosuccinimide (NBS) to achieve the one-pot asymmetric synthesis of pyranones from 2-furfurals, resulting in products with high enantiomeric excess (>90% ee). nih.gov

Chemical Transformations and Reaction Pathways of 5 Amino 2,2 Dimethyl 2h Pyran 3 6h One

Reactivity of the Pyranone Ring System

The 2H-pyran-2-one ring system is a versatile scaffold in organic synthesis, known to undergo a variety of reactions including electrophilic and nucleophilic additions, as well as ring-opening and rearrangement transformations. clockss.orgresearchgate.net The presence of the carbonyl group and the endocyclic double bond creates multiple reactive sites within the heterocyclic ring.

Electrophilic addition reactions typically involve the attack of an electrophile on an electron-rich pi system. wikipedia.org In the context of 5-amino-2,2-dimethyl-2H-pyran-3(6H)-one, the endocyclic double bond is electron-rich due to the electron-donating effect of the adjacent amino group, making it susceptible to attack by electrophiles. Common electrophilic additions to such activated double bonds include halogenation and hydrohalogenation. wikipedia.orglibretexts.org

For instance, the reaction with halogens like bromine (Br₂) or chlorine (Cl₂) is expected to proceed via the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated product. libretexts.org Similarly, the addition of hydrogen halides (HX) would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond. wikipedia.org

| Reactant | Electrophile | Predicted Product | Reaction Conditions |

|---|---|---|---|

| This compound | Br₂ | 4,5-dibromo-5-amino-2,2-dimethyltetrahydropyran-3-one | Inert solvent (e.g., CCl₄) |

| This compound | HCl | 5-amino-4-chloro-2,2-dimethyltetrahydropyran-3-one | Anhydrous conditions |

The pyranone ring of this compound possesses electrophilic centers at the carbonyl carbon (C-3) and the β-carbon of the enone system (C-5), making it susceptible to nucleophilic attack. clockss.orgbyjus.com Nucleophilic addition is a fundamental reaction in which a nucleophile forms a sigma bond with an electron-deficient species. wikipedia.org

Strong nucleophiles can directly attack the carbonyl carbon, leading to a tetrahedral intermediate. byjus.com Weaker nucleophiles may require acid catalysis to activate the carbonyl group. byjus.com Reactions with nucleophiles such as organometallic reagents (e.g., Grignard reagents), cyanide, and amines are common for carbonyl compounds. byjus.comyoutube.com For instance, the reaction with a Grignard reagent could lead to the formation of a tertiary alcohol after protonation of the intermediate alkoxide. youtube.com

| Nucleophile | Site of Attack | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Carbonyl Carbon (C-3) | Magnesium alkoxide | Tertiary alcohol |

| Cyanide (CN⁻) | Carbonyl Carbon (C-3) | Cyanohydrin alkoxide | Cyanohydrin |

| Primary Amine (R-NH₂) | Carbonyl Carbon (C-3) | Hemiaminal | Imine (after dehydration) |

Pyran-2-one derivatives are known to undergo ring-opening reactions when treated with various nucleophiles, which can be followed by ring closure to form new heterocyclic or carbocyclic systems. clockss.orgresearchgate.net These transformations are a powerful tool in synthetic organic chemistry for the construction of complex molecular architectures. clockss.orgmdpi.com

The reaction of 2H-pyran-2-ones with nitrogen nucleophiles like ammonia (B1221849), amines, and hydrazines can lead to the formation of pyridinones or other nitrogen-containing heterocycles. clockss.orgresearchgate.net For example, treatment of a pyran-2-one with an excess of hydrazine (B178648) hydrate (B1144303) can result in the opening of the pyranone ring and subsequent cyclization to form a pyridazinone derivative. clockss.org

Pyran-2-one compounds can undergo a variety of rearrangement reactions, often initiated by nucleophilic attack, leading to the formation of diverse heterocyclic structures. researchgate.net These rearrangements can involve the opening of the pyran ring followed by recyclization into a different ring system. researchgate.net For example, the reaction of pyran-2-ones with various nucleophilic reagents such as amines, hydrazines, and hydroxylamine (B1172632) can lead to the formation of pyridones, pyrazoles, and isoxazoles, respectively. researchgate.net

Reactions Involving the 5-amino Group

The 5-amino group in this compound is a key functional group that significantly influences the molecule's reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a variety of reactions.

The amino group can readily undergo acylation and alkylation reactions. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. youtube.com This reaction is a nucleophilic acyl substitution where the amino group acts as the nucleophile. youtube.com

Alkylation of the amino group can be achieved by reacting it with an alkyl halide. nih.gov The amino group acts as a nucleophile and displaces the halide ion from the alkyl halide. youtube.com However, a common issue with the direct alkylation of amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com

| Reaction Type | Reagent | Product Functional Group | General Reaction |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |

| Alkylation | Alkyl halide (R-X) | Substituted amine | R'-NH₂ + R-X → R'-NH-R + HX |

Diazo and Coupling Reactions

The primary amino group at the C-5 position of the pyranone ring allows for diazotization reactions, a fundamental transformation in aromatic and heterocyclic chemistry. masterorganicchemistry.comorganic-chemistry.org Treatment of this compound with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), is expected to yield the corresponding diazonium salt. impactfactor.org This intermediate is often unstable and is typically used immediately in subsequent reactions. organic-chemistry.org

The resulting diazonium salt is a potent electrophile and can undergo diazo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. masterorganicchemistry.comglobalresearchonline.netslideshare.net This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the electron-rich aromatic ring. slideshare.net The general pathway for these transformations is outlined below.

Table 1: Expected Diazo and Coupling Reactions

| Step | Reaction | Reagents | Expected Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0–5 °C | 2,2-dimethyl-3-oxo-3,6-dihydro-2H-pyran-5-diazonium chloride |

The synthesis of azo dyes derived from pyrazole (B372694) and pyrazolone (B3327878) derivatives has been reported to exhibit a range of biological activities, suggesting that similar derivatives of this compound could also be of interest. nih.gov

Transformations at the Carbonyl Functionality

The carbonyl group at the C-3 position is a key site for nucleophilic attack and redox reactions. Its reactivity is influenced by the conjugated enamine system.

The reduction of the carbonyl group in this compound can potentially lead to the corresponding alcohol or, under more forcing conditions, the amine. The α,β-unsaturated nature of the carbonyl system presents the possibility of either 1,2- or 1,4-reduction.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of ketones to secondary alcohols. benthamopen.com In the case of α,β-unsaturated ketones, NaBH₄ can favor 1,2-addition, leading to the allylic alcohol. Catalytic hydrogenation is another powerful method for the reduction of carbonyl compounds. acsgcipr.orgyoutube.com The choice of catalyst and reaction conditions can influence the outcome. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure can reduce the carbonyl group and potentially the double bond as well. acsgcipr.orgu-tokyo.ac.jp The reduction of amides to amines often requires harsher conditions or more specialized reagents. u-tokyo.ac.jp Given the enaminone character of the substrate, the reduction might proceed to the corresponding amino alcohol.

Table 2: Potential Reduction Products

| Reagent | Expected Major Product | Comments |

|---|---|---|

| NaBH₄ | 5-amino-2,2-dimethyl-3,6-dihydro-2H-pyran-3-ol | Favors 1,2-reduction of the carbonyl. |

Reactivity at the 2,2-dimethyl Moiety

The gem-dimethyl group at the C-2 position is generally considered to be chemically inert under many reaction conditions. However, its presence has a significant impact on the molecule's conformation and reactivity, an effect often referred to as the Thorpe-Ingold or gem-dimethyl effect. researchgate.netrsc.org This effect can accelerate cyclization reactions by restricting the conformational freedom of the molecule, thus favoring a conformation that is closer to the transition state for ring formation. researchgate.netrsc.org

Exploitation of Pyranones as Michael Acceptors

The α,β-unsaturated ketone system within the pyranone ring makes it a potential Michael acceptor. organic-chemistry.org In a Michael addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. youtube.com A wide range of nucleophiles, including enolates, amines, and thiols, can act as Michael donors. researchgate.net

The presence of the amino group at the C-5 position, which is in conjugation with the carbonyl group, modulates the electrophilicity of the β-carbon (C-4). The electron-donating nature of the amino group reduces the partial positive charge at the β-carbon, potentially making it a less reactive Michael acceptor compared to a simple α,β-unsaturated ketone. However, under appropriate conditions, particularly with soft nucleophiles, Michael addition is expected to occur.

Multicomponent reactions involving pyranone derivatives often proceed through a tandem Knoevenagel condensation followed by a Michael addition, highlighting the ability of these systems to act as Michael acceptors. mdpi.comnih.gov

Table 3: Michael Addition with this compound

| Michael Donor (Nucleophile) | Expected Product |

|---|---|

| Malonate Esters | Adduct at the C-4 position. |

| Thiophenols | Thioether adduct at the C-4 position. |

Derivatization Strategies and Analogue Synthesis for Enhanced Research Exploration

Diversification at the 5-amino Position

Alkylation: The amino group can undergo mono- or di-alkylation through reactions with various alkyl halides or via reductive amination. A particularly advanced method is the "hydrogen-borrowing" alkylation, which uses alcohols as alkylating agents, catalyzed by transition metals like iridium. This method is advantageous for its atom economy and the generation of water as the only byproduct. For instance, enantiopure 1,2-amino alcohols have been successfully used in C-C bond-forming hydrogen-borrowing alkylation reactions, a strategy that could be adapted for the 5-amino-pyranone core. nih.gov

Acylation: Acylation of the 5-amino group to form amides is another common and effective strategy. This can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. Enzymatic N-acylation, employing enzymes like aminoacylases, offers a green chemistry approach for selective acylation under mild, aqueous conditions. nih.gov Studies on the enzymatic acylation of amino acids have shown that the nature of both the amino acid and the fatty acid acyl donor influences the reaction's efficiency, providing a basis for selecting conditions for the pyranone substrate. nih.gov

These derivatization strategies at the 5-amino position are summarized in the table below.

| Modification Type | Reagents/Conditions | Potential Outcome | Illustrative Analogue Class |

| N-Alkylation | Alkyl halides, Base | Introduction of alkyl chains | 5-(Alkylamino)-2,2-dimethyl-2H-pyran-3(6H)-one |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Formation of secondary or tertiary amines | 5-(N-Benzylamino)-2,2-dimethyl-2H-pyran-3(6H)-one |

| N-Acylation | Acyl chloride/Anhydride, Base | Formation of amides | N-(2,2-Dimethyl-3-oxo-3,6-dihydro-2H-pyran-5-yl)acetamide |

| N-Sulfonylation | Sulfonyl chloride, Base | Formation of sulfonamides | N-(2,2-Dimethyl-3-oxo-3,6-dihydro-2H-pyran-5-yl)benzenesulfonamide |

Modification of the 2,2-dimethyl Substituents

The gem-dimethyl group at the C-2 position imparts specific steric and electronic properties to the pyranone ring. Modification of these substituents can influence the molecule's conformation and metabolic stability.

One innovative approach for modifying such groups is the conversion of a gem-dimethyl group into a cyclopropane (B1198618) ring. nih.govpsu.edu This transformation can be accomplished via a palladium-catalyzed process involving sequential C-H activation to form a 1,3-diiodide derivative, followed by a radical-mediated cyclization. nih.govpsu.edu This creates a spirocyclic system, introducing conformational rigidity and a distinct three-dimensional shape compared to the parent compound.

Alternatively, synthetic strategies can be designed to introduce different substituents at the C-2 position from the outset. For example, syntheses of tetrahydropyran-4-ones have been developed that allow for various substituents at the C-2 and C-6 positions, including diphenyl and spirocyclic systems, demonstrating the feasibility of creating analogues without the gem-dimethyl group. mdpi.com

| Modification Strategy | Methodology | Resulting Structure |

| Cyclopropanation | Pd-catalyzed C-H activation followed by radical cyclization | 5-Amino-spiro[cyclopropane-1,2'-pyran]-3'(6'H)-one derivative |

| Synthetic Replacement | Utilizing alternative starting materials in the pyranone synthesis | 5-Amino-2,2-diphenyl-2H-pyran-3(6H)-one |

Expansion and Contraction of the Pyranone Ring

Altering the size of the heterocyclic ring can lead to significant changes in biological activity. Ring expansion, contraction, or transformation reactions of the pyranone core can yield novel heterocyclic scaffolds.

Pyran-2-ones are susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org For example, reactions of pyran-2-one derivatives with nitrogen nucleophiles like ammonia (B1221849) or hydrazine (B178648) can lead to the formation of pyridinones or pyridazines, respectively. clockss.orgresearchgate.net This represents a ring transformation where the oxygen heteroatom is replaced by nitrogen.

While direct ring contraction of the pyranone is less commonly reported, analogous transformations in related heterocycles provide a proof of concept. For instance, photo-promoted ring contraction of pyridines has been developed to synthesize pyrrolidine (B122466) derivatives. researchgate.netnih.gov Similar strategies, potentially involving photochemical or rearrangement reactions, could be explored for the pyranone system to access five-membered ring analogues like furanones or pyrrolones.

| Transformation Type | Reagent/Condition | Potential Product Scaffold |

| Ring Transformation (to Pyridinone) | Ammonia or primary amines, heat | 5-Amino-2,2-dimethyl-1,2-dihydropyridin-3(6H)-one |

| Ring Transformation (to Pyridazine) | Hydrazine hydrate (B1144303), heat | 6-Amino-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one |

| Ring Opening | Strong nucleophiles (e.g., NaOH) | Acyclic keto-acid derivatives |

Synthesis of Fused Heterocyclic Systems Derived from the Pyranone Core

The pyranone scaffold is an excellent building block for the synthesis of fused bicyclic and polycyclic systems. researchgate.net The inherent reactivity of the enamine and ketone functionalities allows for annulation reactions to build adjacent rings, leading to compounds with diverse and often enhanced biological activities.

The synthesis of pyrano[2,3-d]thiazole systems often involves the reaction of a pyranone precursor with a sulfur-containing reagent. A common strategy is the reaction of a suitable pyranone derivative with a compound containing a thiazole (B1198619) or thiazolidinone precursor. For example, multicomponent reactions involving an aldehyde, malononitrile (B47326), and a thiazolidinone derivative can yield fused pyran systems. While not starting from the exact title compound, these reactions illustrate the principle of using a pyran-like core to build a fused thiazole ring.

Pyrano[3,2-c]pyridines are another important class of fused heterocycles. Their synthesis can be achieved through various multicomponent reactions. For instance, the reaction of (E)-3,5-bis(benzylidene)-4-piperidones with malononitrile in ethanol (B145695) can yield pyrano[3,2-c]pyridine derivatives. Adapting this approach, the 5-amino-2,2-dimethyl-2H-pyran-3(6H)-one could potentially react with α,β-unsaturated ketones or similar electrophiles to construct the fused pyridine (B92270) ring.

Incorporation into Macrocyclic and Polycyclic Structures

The pyranone moiety can be incorporated into larger macrocyclic structures, a strategy often employed in drug discovery to constrain conformation and enhance binding affinity to biological targets. A modular synthetic approach has been developed to create libraries of pyran-containing macrocycles. nih.gov This strategy involves using a pyran fragment as a central building block which is then linked to other fragments through reactions like esterification or amidation, followed by a key macrocyclization step. nih.gov By varying the linking fragments, diverse macrocycles with different ring sizes (e.g., 14- to 16-membered rings) and stereochemistries can be generated. nih.gov This domain-shuffling approach allows for the rapid generation of complex molecules poised for biological screening.

Structure Activity Relationship Sar Studies in 5 Amino 2,2 Dimethyl 2h Pyran 3 6h One Systems

Impact of Substituents on Molecular Interactions

The nature, size, and electronic properties of substituents on the pyranone ring system can dramatically alter a molecule's interaction with biological targets. These modifications can influence binding affinity, selectivity, and efficacy through electronic and steric effects.

The electronic nature of substituents plays a critical role in modulating the molecular interactions of pyranone derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and other non-covalent bonds with a receptor. researchgate.net

In a study on ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, the introduction of substituents on the C4-phenyl ring significantly influenced their anti-proliferative activity. nih.gov The introduction of strongly electron-donating groups, such as three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring, resulted in one of the most potent compounds in the series. nih.gov Conversely, the insertion of certain electron-withdrawing groups at the para-position of the phenyl ring appeared to reduce activity. nih.gov

However, the effect of EWGs can be context-dependent. In research on 5,6-dihydro-2H-pyran-2-one derivatives, the presence of a small, electron-withdrawing fluorine atom at the 4-position of a terminal benzene (B151609) ring led to a two- to three-fold increase in plant growth inhibitory activity compared to the unsubstituted compound. nih.gov This highlights that the optimal electronic properties for a substituent depend heavily on the specific biological target and the nature of its binding site.

The reactivity of the pyranone core can also be influenced by electronic effects. For instance, in related 2H-furo[3,2-b]pyran-2-ones, the presence of an electron-donating group on an aroyl fragment was found to deactivate a nearby carbonyl moiety, thereby blocking subsequent reactions. nih.gov

| Compound | Substituent on C4-Phenyl Ring | Electronic Nature | IC50 against SW-480 cells (μM) | IC50 against MCF-7 cells (μM) |

|---|---|---|---|---|

| 4a | -H (Unsubstituted) | Neutral | >100 | >100 |

| 4g | 4-NO₂ | Strongly Withdrawing | 34.6 | 42.6 |

| 4i | 4-Cl | Withdrawing | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | Strongly Donating | 38.6 | 26.6 |

Steric hindrance, arising from the spatial arrangement and bulk of atoms, is a critical factor in determining the conformation and interaction of pyranone systems. The size and shape of substituents can dictate how a molecule fits into a binding pocket and can influence its preferred conformation.

A detailed conformational analysis of halogenated pyran analogues demonstrated the direct impact of steric bulk. nih.gov In these molecules, which adopt a chair-like conformation, a 1,3-diaxial repulsion occurs between substituents at the C2 and C4 positions. The study found that as the size of the halogen at C4 increased (from Fluorine to Iodine), the repulsion with the C2 fluorine atom also increased. This steric strain led to measurable deviations in the intra-annular torsion angles of the pyran ring. nih.gov

These findings show that even subtle changes in substituent size can induce significant conformational adjustments, which can, in turn, affect the molecule's ability to bind effectively to a biological target. Pyran-2-one derivatives serve as versatile building blocks for a wide range of heterocyclic compounds, and the steric profile of substituents often guides the reaction pathways and the structure of the resulting products. researchgate.net

| C4 Halogen | Van der Waals Radius (Å) | C1-C2-C3-C4 Torsion Angle (°) | Effect |

|---|---|---|---|

| F | 1.47 | -47.5 | Baseline Repulsion |

| Cl | 1.75 | -45.7 | Increased Repulsion |

| Br | 1.85 | -44.9 | Further Increased Repulsion |

| I | 1.98 | -43.5 | Maximum Repulsion |

Positional Effects of Functional Groups on Activity

The specific placement of functional groups on the pyranone scaffold or its substituents is a crucial determinant of biological activity. Isomers with the same functional groups arranged differently can exhibit vastly different potencies and binding modes.

Studies on dihydropyrano[4,3-b]pyran derivatives have shown that the nature and position of substituents on a C4-phenyl ring dictate the orientation of the molecule within the binding site of its target, cyclin-dependent kinase-2 (CDK2). nih.gov For example, compound 4i (with a 4-Cl group) and compound 4d (with a 3-Cl group) showed markedly different anti-proliferative activities. The para-substituted 4i was one of the most potent compounds, whereas the meta-substituted 4d was significantly less active. nih.gov This demonstrates that the precise location of a substituent is critical for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site.

Similarly, the crystal structure analysis of 6-amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile reveals a very specific spatial arrangement, with the fused pyrazole (B372694) ring being nearly coplanar with the pyran ring, while the phenyl ring is oriented at a large dihedral angle of 88.23°. nih.govresearchgate.net Any change in the position of these groups would fundamentally alter the molecule's three-dimensional shape and its interaction profile.

Conformational Analysis and SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For pyranone systems, the flexibility of the six-membered ring allows it to adopt various conformations, such as chair, boat, or skew-boat, with the chair form typically being the most stable.

Detailed studies on pyran analogues show a strong preference for a standard 4C1 chair-like conformation. nih.gov This conformation is maintained even in the presence of significant 1,3-diaxial repulsion between substituents, although this strain can cause flattening of the ring. The stability of a particular conformation and the energy barriers between different conformations can influence how readily the molecule can adapt its shape to fit a receptor binding site.

In the case of 6-amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, the fused pyran ring adopts a conformation where it is nearly coplanar with the adjacent pyrazole ring, suggesting a rigidified system. nih.govresearchgate.net Such conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Understanding the preferred conformations and the factors that influence them is therefore essential for designing potent pyranone-based agents.

Comparative SAR with Related Pyranone and Heterocyclic Analogues

Comparing the SAR of different pyranone scaffolds and related heterocyclic systems provides valuable information for drug design. The pyran ring is a privileged structure found in a vast array of compounds with diverse biological activities. researchgate.net

For example, 1H-benzo[f]chromenes, which contain a fused pyran ring, have been investigated as antimicrobial and antitumor agents. nih.gov SAR studies on these molecules revealed that di-halogenated derivatives, particularly those with chlorine atoms at the 3,4- or 2,5-positions of a phenyl substituent, exhibited high potency. This contrasts with some dihydropyrano[4,3-b]pyran systems where certain halogen substitutions decreased activity. nih.gov

Pyran-2-ones themselves are important precursors for a variety of other heterocyclic systems, including pyrazoles, isoxazoles, and pyridones, through ring-opening and rearrangement reactions. researchgate.net The biological activity of these resulting heterocycles can be vastly different from the parent pyranone, offering a strategy for scaffold hopping and the exploration of new chemical space. For instance, pyranopyrazoles, formed by combining pyran and pyrazole rings, are known to possess antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net Comparing the SAR of the parent pyranone with that of its derived pyranopyrazole analogue can reveal which structural features are critical for a particular biological effect.

Furthermore, SAR analysis of various pyran derivatives targeting Alzheimer's disease has shown that different pyran-based scaffolds (e.g., coumarins, xanthones, chromenes) interact with targets like acetylcholinesterase in distinct ways, with activity depending on the specific substitution patterns and the nature of the fused ring systems. nih.gov This comparative approach helps in identifying the most promising scaffolds for a given therapeutic target.

Computational Chemistry and Advanced Spectroscopic Characterization Methodologies

Theoretical Investigations and Modeling

Theoretical and computational chemistry provide powerful tools for predicting the physicochemical properties of molecules. For a compound like 5-amino-2,2-dimethyl-2H-pyran-3(6H)-one, these methods can elucidate its structural, electronic, and reactive nature before extensive laboratory synthesis and analysis are undertaken.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is anticipated that DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to model the properties of this compound in the gas phase.

The initial step in a computational study involves geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this process would define the precise bond lengths, bond angles, and dihedral angles. The pyran ring would likely adopt a stable conformation, such as a sofa or half-chair form.

Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Key vibrational modes would be expected for the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1700-1720 cm⁻¹), and C-N and C-O stretching vibrations at lower frequencies.

Interactive Table: Predicted Vibrational Frequencies Note: These are estimated values based on functional groups and may vary in a full computational analysis.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Ketone (C=O) | Stretching | 1700 - 1720 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1270 |

| C-N (Amine) | Stretching | 1020 - 1250 |

The electronic properties of the molecule are critical to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other species. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the oxygen atom of the pyran ring, indicating these are the likely sites of electron donation (nucleophilic attack). The LUMO is anticipated to be centered around the electron-deficient carbonyl group (C=O), marking it as the probable site for accepting electrons (electrophilic attack).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP for this molecule, negative potential (typically colored red) would be expected around the carbonyl oxygen and the nitrogen of the amino group, signifying regions prone to electrophilic attack. Positive potential (colored blue) would likely be found around the hydrogen atoms of the amino group, indicating sites for nucleophilic interaction.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A low chemical hardness value would suggest that the molecule is more reactive. Local reactivity descriptors, such as Fukui functions, would be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, complementing the insights from the MEP and frontier orbital analysis.

Interactive Table: Predicted Global Reactivity Descriptors Note: Values are conceptual and depend on the calculated HOMO and LUMO energies.

| Descriptor | Formula | Predicted Property |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderate (indicative of a stable compound) |

| Electronic Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Negative (stable molecule) |

| Electrophilicity Index (ω) | µ² / 2η | Moderate electrophile |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

To understand the molecule's response to UV-visible light, Time-Dependent DFT (TD-DFT) calculations would be performed. This method predicts the electronic absorption spectrum by calculating the energies of excited states. The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). For this compound, key transitions would likely involve the promotion of an electron from the HOMO (located on the amino group) to the LUMO (on the carbonyl group), characteristic of an intramolecular charge transfer.

Molecular Dynamics (MD) Simulations for Conformational Studies

No studies detailing molecular dynamics simulations to investigate the conformational space, flexibility, or dynamic behavior of this compound were found.

Quantum Chemical Parameters (e.g., Polarizability, Hyperpolarizability)

There are no available computational studies that report calculated quantum chemical parameters such as polarizability, hyperpolarizability, or other electronic properties for this specific compound.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or structural assignments for this compound, could be located.

Infrared (IR) and Raman Spectroscopy

Experimental or computationally predicted Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. Therefore, a table of characteristic vibrational frequencies cannot be provided.

Mass Spectrometry (MS) (ES-MS, LC/MS, HRMS)

There are no mass spectrometry analyses, including electrospray (ES-MS), liquid chromatography-mass spectrometry (LC/MS), or high-resolution mass spectrometry (HRMS), available for this compound to detail its fragmentation patterns or confirm its molecular weight.

X-ray Crystallography for Solid-State Structure Elucidation

No crystallographic studies have been published for this compound. Consequently, information regarding its solid-state conformation, crystal packing, or detailed bond lengths and angles is not available.

Applications of 5 Amino 2,2 Dimethyl 2h Pyran 3 6h One As Synthetic Intermediates and Building Blocks

Role in the Construction of Racemic Monosaccharides

The de novo synthesis of carbohydrates from non-carbohydrate precursors is a powerful strategy that provides access to rare sugars and their analogs. Pyranones are key intermediates in this approach, particularly through methods like the Achmatowicz rearrangement, which converts furan (B31954) derivatives into dihydropyranones. nih.gov These pyranone structures serve as foundational scaffolds that can be stereoselectively elaborated to afford various monosaccharides. nih.govresearchgate.net

While specific examples detailing the use of 5-amino-2,2-dimethyl-2H-pyran-3(6H)-one for monosaccharide synthesis are not prevalent in the literature, its core structure is analogous to the pyranone intermediates used in established carbohydrate synthesis pathways. nih.gov The enamine functionality offers a synthetic handle for introducing nitrogen, a key element in amino sugars, early in the synthetic sequence. The synthesis strategy generally involves:

Formation of a pyranone scaffold.

Stereocontrolled reduction of the ketone and alkene moieties.

Diastereoselective installation of hydroxyl groups.

The pyranone ring provides the basic six-membered framework of a pyranose sugar, and subsequent functional group manipulations build the final carbohydrate structure. The use of such building blocks allows for the construction of both natural and unnatural monosaccharides, contributing significantly to the field of glycobiology and medicinal chemistry.

Precursors for Complex Cycloadducts

Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly powerful method for forming six-membered rings with high regio- and stereocontrol. organic-chemistry.orgmasterorganicchemistry.com While classical 2-pyrones can act as dienes in Diels-Alder reactions, often requiring harsh conditions, the reactivity can be tuned by substituents. nih.gov

The this compound, as an enaminone, possesses a unique electronic structure that makes it a candidate for various cycloaddition pathways. Enaminones can participate in [3+3] cycloaddition reactions with enones to afford dihydropyridines, showcasing their utility in building complex heterocyclic frameworks. acs.org The enaminone can act as a three-carbon synthon, reacting with a three-carbon partner to construct a new six-membered ring. acs.org

Furthermore, the general class of enamines and activated dienes are known to participate in a range of cycloadditions:

[4+2] Cycloadditions (Diels-Alder): Doubly activated dienes, such as 1-alkoxy-1-amino-1,3-butadienes, undergo Diels-Alder reactions under mild conditions to produce highly functionalized cyclohexene (B86901) derivatives. nih.gov The enaminone system within this compound could potentially be harnessed for similar reactivity.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between enones and alkenes are a well-established method for forming cyclobutane (B1203170) rings. wikipedia.org

Hetero-Diels-Alder Reactions: In reactions where either the diene or the dienophile contains a heteroatom, six-membered heterocycles can be synthesized efficiently. organic-chemistry.org

The reactivity of the enaminone moiety makes this compound a promising precursor for generating a variety of complex polycyclic adducts.

Building Blocks for Michael Adducts

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation in organic synthesis. researchgate.net The reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netresearchgate.net Stabilized enolates, such as those derived from β-dicarbonyl compounds, are excellent Michael donors. nih.gov

Pyranone derivatives, particularly those with an acidic proton, can act as effective Michael donors. For instance, 4-hydroxy-6-methyl-2H-pyran-2-one readily participates as a nucleophile in tandem Knoevenagel-Michael reactions. researchgate.net The reaction mechanism typically involves the deprotonation of the pyranone by a base to form an enolate, which then attacks the Michael acceptor. mdpi.com

In the context of this compound, the nucleophilic character can be manifested at the C-4 position (alpha to the carbonyl and vinylogous to the nitrogen). This allows it to add to various Michael acceptors, leading to the formation of more complex adducts. This reactivity is central to many multicomponent reactions where a Michael addition step is key to the assembly of the final product. nih.govsemanticscholar.org

Table 1: Michael Reaction Participants

| Role | Description | Examples |

|---|---|---|

| Michael Donor | A nucleophile, often a stabilized enolate or enamine. | 1,3-Diketones, Malonic esters, Enamines, Organocuprates, Pyranones |

| Michael Acceptor | An α,β-unsaturated compound, typically with an electron-withdrawing group. | α,β-Unsaturated ketones (enones), esters, nitriles, and sulfones |

| Product | The resulting 1,4-adduct. | Michael Adduct |

Synthesis of Diverse Heterocyclic Systems

One of the most significant applications of pyran derivatives is their use as precursors in the synthesis of a wide variety of heterocyclic compounds. acs.org They are particularly valuable in multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, often involving sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization steps. nih.govsemanticscholar.orgacs.org

Pyran-annulated scaffolds are common targets due to their prevalence in biologically active molecules. nih.govacs.org Research has demonstrated the synthesis of numerous fused heterocyclic systems starting from pyranone building blocks.

Examples of Heterocyclic Systems Synthesized from Pyranone Precursors:

Pyrano[2,3-d]pyrimidines: Synthesized via multicomponent reactions of barbituric acid, malononitrile (B47326), and aryl aldehydes. nih.gov

Pyrano[3,2-c]pyranones: Formed through reactions of 1-C-formyl glycals with 4-hydroxy coumarins. nih.gov

Pyrano[4,3-b]pyrans: Prepared from the reaction of aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one. acs.org

Pyranopyrazoles: Generated from the reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303). nih.gov

Chromenes (Benzo[b]pyrans): One-pot syntheses involving aldehydes, malononitrile, and dimedone yield various 2-amino-4H-benzo[b]pyran derivatives. nih.gov

The amino group in this compound provides an additional reactive site, enabling it to be a key component in diversity-oriented synthesis (DOS) strategies aimed at producing libraries of structurally diverse heterocycles. acs.orgmdpi.com

Scaffolds for the Development of Novel Molecular Architectures

In medicinal chemistry and drug discovery, a "scaffold" refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. Pyran-2-one derivatives are considered powerful building blocks and scaffolds for the development of novel heterocyclic compounds. researchgate.net Their rigid structure and multiple functionalization points make them ideal starting points for creating new molecular architectures.

The concept of Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex small molecules, covering a broad chemical space. nih.govmdpi.comresearchgate.net Compounds like this compound are valuable starting blocks for DOS because they possess multiple reactive centers that can be selectively addressed to build molecular complexity in a few synthetic steps. mdpi.comresearchgate.net For example, solid-phase synthesis has been used to construct a library of 2000 analogues of 6-amino-2,2-dimethyl-2H-1-benzopyran, demonstrating the utility of this type of scaffold in generating large numbers of diverse compounds for screening. nih.gov

Table 2: Applications of Pyranone Scaffolds

| Application Area | Description |

|---|---|

| Drug Discovery | The pyran core is found in many natural products and pharmacologically active compounds. nih.gov |

| Combinatorial Chemistry | Used to create large libraries of compounds for high-throughput screening. nih.gov |

| Diversity-Oriented Synthesis | Serves as a starting point for creating structurally diverse molecules. nih.govmdpi.com |

| Materials Science | Used as a precursor for novel polymers and functional materials. nih.gov |

The versatile reactivity of this compound, combined with its stable pyranone core, establishes it as a valuable scaffold for exploring new chemical space and developing novel molecular architectures with potential applications in various scientific fields.

Investigations into Broad Biological Activities Associated with the 5 Amino 2,2 Dimethyl 2h Pyran 3 6h One Scaffold and Its Analogues

Antimicrobial Research Pathways

The emergence of multi-drug resistant pathogens has created an urgent need for novel antimicrobial agents. researchgate.net The pyran scaffold has been identified as a promising starting point for the development of new compounds with antimicrobial effects. ontosight.ainih.gov Both naturally occurring pyrones and their synthetic derivatives have demonstrated a wide range of medicinal properties, including antibiotic and antifungal effects. nih.gov

Analogues of the pyranone scaffold have been evaluated for their activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain synthetic pyrano[3,2-b]pyran derivatives have shown moderate to good growth inhibitory effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with the highest activity observed against Bacillus subtilis. researchgate.net

In other studies, natural products containing the α-pyrone moiety, such as pseudopyronines A, B, and C, were assessed for their antibacterial properties. These compounds demonstrated notable activity against several pathogenic bacteria, including S. aureus and P. aeruginosa. nih.gov Spiro-4H-pyran derivatives have also been synthesized and evaluated, with one analogue containing both indole (B1671886) and cytosine rings showing good antibacterial effects against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov Further research into 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles, a class of pyran analogues, confirmed their antimicrobial potential against a panel of bacteria including MRSA, Bacillus subtilis, and Klebsiella pneumoniae. nih.gov

| Compound/Class | Bacterial Strain(s) | Observed Activity (MIC/IZ) | Source |

|---|---|---|---|

| Pseudopyronine A | S. aureus | MIC: 6.25 µg/mL | nih.gov |

| Pseudopyronine B | S. aureus | MIC: 0.156 µg/mL | nih.gov |

| Pseudopyronine C | S. aureus | MIC: 0.39 µg/mL | nih.gov |

| Pseudopyronine C | S. epidermidis, P. aeruginosa | Sub-micromolar activity | nih.gov |

| Spiro[aminopyran-indole] derivative (5d) | S. aureus, S. pyogenes | Significant antibacterial effects | nih.gov |

| Benzo[f]chromene derivative (4g) | S. aureus, B. subtilis, E. coli | IZ: 19-24 mm | nih.gov |

The potential of pyranone derivatives extends to antifungal applications. researchgate.net A pyranone derivative isolated from the fungus Aspergillus candidus was evaluated for its antifungal properties. researchgate.net In a separate line of research, a novel synthetic approach was developed for 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Preliminary bioassays indicated that these compounds possessed high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. nih.gov Certain derivatives in this series inhibited Sclerotinia by 100% at a concentration of 50 mg/L. nih.gov

Antiviral Research Pathways

The pyran nucleus is a structural feature in molecules that have been investigated for antiviral activity. researchgate.netresearchgate.net Research has shown that pyran derivatives may possess inhibitory effects against a range of viruses, including HIV, hepatitis C, and herpes. nih.gov

More recent investigations have focused on the potential of pyran-based compounds against coronaviruses. Pyrano[2,3-c]pyrazoles, in particular, have been identified as a unique moiety for antiviral drug design. nih.gov In vitro studies evaluated these compounds for their ability to inhibit SARS-CoV-2 protease, an enzyme essential for viral replication. Several of the tested pyranopyrazole congeners demonstrated significant inhibitory efficiency against the SARS-CoV-2 protease enzyme, with one compound showing an inhibition of 84.5% at a concentration of 100 μg/mL. nih.gov Another study noted that a phenoxazine-3-one derivative, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one, inhibited the proliferation of poliovirus in cell cultures. nih.gov

Anti-inflammatory Research Pathways

Chronic inflammation is a key factor in numerous diseases, and pyranone derivatives have been explored for their potential to modulate inflammatory pathways. ontosight.aiontosight.ailongdom.org Some pyranone compounds have been reported to inhibit certain enzymes involved in inflammatory processes. ontosight.ai

One study focused on a series of pyranocoumarin (B1669404) derivatives and their effects on lipopolysaccharide (LPS)-induced inflammation in macrophage cells. A specific derivative was found to significantly reduce nitric oxide production in a concentration-dependent manner. mdpi.com This compound also inhibited the production of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and decreased the expression of their corresponding mRNA. mdpi.com The anti-inflammatory effects were attributed to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) signaling pathways, which are central to the inflammatory response. mdpi.com

Anticancer Research Pathways (excluding human clinical trials and specific mechanisms)

The cytotoxic activity of pyran-based scaffolds against various cancer cell lines is a significant area of research. benthamscience.comresearchgate.net Numerous studies have reported on the synthesis and in vitro evaluation of pyranone analogues for their tumor cell growth inhibitory activity. researchgate.netresearchgate.net

A simplified, monocyclic class of cytotoxic agents, 4-amino-2H-pyran-2-one (APO) analogs, was developed and showed significant tumor cell growth inhibitory activity in vitro. nih.gov Structure-activity relationship studies indicated that specific substitutions on the pyranone ring were critical for potency, with the most active compounds exhibiting ED₅₀ values in the nanomolar range against various cancer cell lines. nih.gov In other work, new pyranone compounds isolated from the endophytic fungus Phoma sp. YN02-P-3 were evaluated for cytotoxic activity. These compounds showed moderate inhibitory activity against the human acute promyeloid leukemia cell line HL-60. frontiersin.org Additionally, a study of methyl-6-amino-4H-pyran-2-carboxylates found that one derivative exhibited higher antiproliferative activity than the conventional chemotherapeutic agents busulfan (B1668071) and cisplatin (B142131) in the NCI-60 cell line screen. researchgate.net

| Compound/Class | Cancer Cell Line(s) | Observed Activity (IC₅₀/ED₅₀) | Source |

|---|---|---|---|

| 4-Amino-2H-pyran-2-one Analog (19) | Various | ED₅₀: 0.059–0.163 µM | nih.gov |

| 4-Amino-2H-pyran-2-one Analog (27) | Various | ED₅₀: 0.059–0.090 µM | nih.gov |

| Phomapyrone B | HL-60 (Leukemia) | IC₅₀: 27.90 µM | frontiersin.org |

| 11S, 13R-(+)-phomacumarin A | HL-60 (Leukemia) | IC₅₀: 31.02 µM | frontiersin.org |

| Phomapyrone A | HL-60 (Leukemia) | IC₅₀: 34.62 µM | frontiersin.org |

| Benzo[f]chromene derivative (4m) | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | Significant antiproliferative activity | nih.gov |

Antioxidant Research Pathways

Interest in natural antioxidants has increased considerably, and pyranone derivatives have been investigated for these properties. researchgate.netresearchgate.netresearching.cn The structural features of some pyranone compounds may contribute to their potential bioactivity as antioxidants. ontosight.ai

A novel pyranone-anthocyanin derivative named Oxovitisin A was synthesized and evaluated for its antioxidant activities. researching.cn Its ability to scavenge superoxide (B77818) anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂) was measured and compared to Vitisin A, Mv-3-gluc, and Vitamin C. The results showed that while all compounds exhibited strong antioxidant activity, Oxovitisin A had the highest capability for scavenging these free radicals. researching.cn The flavonoid quercetin, which contains a pyran ring, is also noted for its high antioxidant capabilities and its ability to scavenge reactive oxygen species (ROS). nih.gov Furthermore, the free radical scavenging effect of certain 2-amino-pyran derivatives has been investigated using the DPPH assay. researchgate.net

| Radical Species | IC₅₀ (µg·mL⁻¹) | Source |

|---|---|---|

| Superoxide Anion (O₂⁻) | 71 ± 4 | researching.cn |

| Hydroxyl Radical (·OH) | 1 ± 68 | researching.cn |

| Hydrogen Peroxide (H₂O₂) | 1 ± 311 | researching.cn |

Exploration of Other General Biological Potentials

The pyran scaffold, a core structural unit in numerous natural and synthetic compounds, has garnered significant attention for its wide spectrum of biological and pharmacological activities. researchgate.netresearchgate.net Research into derivatives of the 5-amino-2,2-dimethyl-2H-pyran-3(6H)-one scaffold and related pyranone structures has revealed a variety of promising biological potentials, including antimicrobial, antiproliferative, anti-inflammatory, and antileishmanial properties. These investigations highlight the versatility of the pyranone core for developing novel therapeutic agents.

Antiproliferative and Anticancer Activity

The anticancer potential of pyran-based compounds has been a significant area of research. nih.gov A series of synthesized ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives were evaluated for their anti-proliferative effects against human cancer cell lines. nih.gov The investigation, conducted using an MTT assay, demonstrated that substitutions on the C4-phenyl ring influenced the compounds' activity. Notably, derivatives featuring 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions showed the most potent effects against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines. nih.gov For instance, the derivative with a 3,4,5-trimethoxyphenyl group (compound 4j) exhibited an IC₅₀ value of 26.6 μM against MCF-7 cells. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrano[4,3-b]pyran Derivatives nih.gov

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (μM) vs. SW-480 | IC₅₀ (μM) vs. MCF-7 |

|---|---|---|---|

| 4g | 4-NO₂ | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |

Antimicrobial and Antifungal Activities

The pyranone scaffold has been incorporated into various molecular structures to explore antimicrobial properties. researchgate.netresearchgate.net Fused pyrano[2,3-b]pyridine derivatives have been synthesized and tested against a panel of microorganisms. ekb.eg These compounds showed effective to moderate action against fungi like Aspergillus fumigatus and Candida albicans, as well as bacteria such as the Gram-negative Pseudomonas aeruginosa and the Gram-positive Staphylococcus aureus. ekb.eg One particular compound in the series demonstrated up to 90% inhibition against Staphylococcus aureus. ekb.eg Similarly, novel pyrane glycoside derivatives have been evaluated for their antibacterial and antifungal activities, indicating the broad applicability of the pyran ring in developing antimicrobial agents. researchgate.net

Anti-inflammatory Effects

Derivatives of pyranoisoflavone have been synthesized and evaluated for their anti-inflammatory effects. nih.gov The study focused on the inhibition of tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated splenocytes. One analogue, compound 1g, demonstrated a potent, dose-dependent inhibitory effect on TNF-α release, with an IC₅₀ value of 3.58 μM, which was more effective than the parent compound, barbigerone (B1667746) (IC₅₀ of 8.46 μM). nih.gov Further mechanistic studies suggested that this inhibition occurs via the depression of TNF-α converting enzyme (TACE) mRNA expression, highlighting a potential pathway for the anti-inflammatory action of these pyranone analogues. nih.gov

Antileishmanial Activity